molecular formula C12H16ClNO B2858685 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide CAS No. 30572-80-6

2-chloro-N-(2-methyl-2-phenylpropyl)acetamide

Cat. No. B2858685
CAS RN: 30572-80-6
M. Wt: 225.72
InChI Key: QNHRMRADUBMJRG-UHFFFAOYSA-N
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Description

2-chloro-N-(2-methyl-2-phenylpropyl)acetamide is a chemical compound with the CAS Number: 30572-80-6 . It has a molecular weight of 225.72 and is typically in the form of a powder .


Molecular Structure Analysis

The IUPAC name for this compound is 2-chloro-N-(2-methyl-2-phenylpropyl)acetamide . The InChI code for this compound is 1S/C12H16ClNO/c1-12(2,9-14-11(15)8-13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15) .


Physical And Chemical Properties Analysis

This compound is a powder at room temperature . It has a melting point of 56-57 degrees Celsius .

Scientific Research Applications

Herbicide Metabolism and Activity

A study by Coleman et al. (2000) delved into the metabolism of chloroacetamide herbicides and their metabolites in human and rat liver microsomes. The research highlighted how these compounds, including acetochlor [2-chloro-N-(ethoxymethyl)-N-(2-ethyl-6-methyl-phenyl)-acetamide], undergo complex metabolic transformations leading to potential carcinogenic intermediates. This work is crucial for understanding the bioactivation pathways that may contribute to the carcinogenicity observed in rodents (Coleman, Linderman, Hodgson, & Rose, 2000).

Environmental Distribution and Activity

Kolpin et al. (1996) conducted an investigation into the presence of acetochlor in the hydrologic system within the Midwestern United States. This study provided valuable insights into how newly introduced herbicides can disperse in the environment, including detection in rain and stream samples, offering a baseline for assessing the environmental impact of such chemicals (Kolpin, Nations, Goolsby, & Thurman, 1996).

Synthesis and Characterization

The synthesis and characterization of related chloroacetamide compounds, such as 2-hydroxy-N-methyl-N-phenyl-acetamide, have been explored to understand better the chemical properties and potential applications of these molecules. Zhong-cheng and Wan-yin (2002) reported on the synthesis process and provided an analysis of the products, shedding light on the methodologies for producing chloroacetamide derivatives and their potential utility (Zhong-cheng & Wan-yin, 2002).

Antiviral and Anticancer Potential

Research into the bioactivity of chloroacetamide derivatives extends beyond their use as herbicides. For instance, Ghosh et al. (2008) synthesized and evaluated a novel anilidoquinoline derivative for its therapeutic efficacy against Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects in vitro (Ghosh, Swarup, Saxena, Das, Hazra, Paira, Banerjee, Mondal, & Basu, 2008). Such studies highlight the potential for developing new therapeutic agents from chloroacetamide-related compounds.

Safety and Hazards

The compound is classified under GHS05 (corrosive) and GHS07 (harmful) pictograms . The hazard statements associated with this compound include H302 (harmful if swallowed), H315 (causes skin irritation), H318 (causes serious eye damage), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-chloro-N-(2-methyl-2-phenylpropyl)acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16ClNO/c1-12(2,9-14-11(15)8-13)10-6-4-3-5-7-10/h3-7H,8-9H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHRMRADUBMJRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CNC(=O)CCl)C1=CC=CC=C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-chloro-N-(2-methyl-2-phenylpropyl)acetamide

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